

Chemical structure and properties of PROTAC SMARCA2 degrader-17

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Compound of Interest

Compound Name: PROTAC SMARCA2 degrader-17

Cat. No.: B15578951

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PROTAC SMARCA2 Degrader-17: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PROTAC SMARCA2 degrader-17**, also identified as compound I-290. This molecule is a selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. SMARCA2 is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, making it a significant target in oncology research. This document details the available data on its chemical properties, mechanism of action, and the methodologies for its evaluation.

Chemical Structure and Properties

While the specific chemical structure of **PROTAC SMARCA2 degrader-17** (Compound I-290; CAS 2568276-43-5) is not publicly disclosed in readily available literature, its identity as a PROTAC defines its fundamental architecture. It is a heterobifunctional molecule composed of three key components: a ligand that binds to the SMARCA2 protein, a linker moiety, and a ligand that recruits an E3 ubiquitin ligase. This design facilitates the induced proximity of SMARCA2 to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.



A related but distinct molecule, PROTAC SMARCA2/4-degrader-17 (Compound I-345), is a dual degrader targeting both SMARCA2 and its paralog SMARCA4.[1][2]

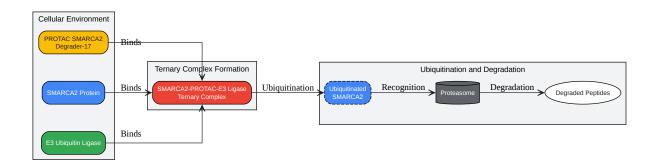
Table 1: Physicochemical and Pharmacological Properties of **PROTAC SMARCA2 Degrader-17** (Compound I-290)

Property	Value	Cell Line	Conditions
CAS Number	2568276-43-5	N/A	N/A
DC ₅₀ (Half-maximal Degradation Concentration)	< 100 nM	A549	24-hour treatment
D _{max} (Maximum Degradation)	> 90%	A549	24-hour treatment

Mechanism of Action

PROTAC SMARCA2 degrader-17 operates through the principles of targeted protein degradation. By binding simultaneously to SMARCA2 and an E3 ubiquitin ligase, it forms a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the SMARCA2 protein, tagging it for recognition and subsequent degradation by the cell's proteasome. The degradation of SMARCA2 alters the composition and function of the SWI/SNF chromatin remodeling complex, thereby affecting gene expression and cellular processes that are dependent on its activity.





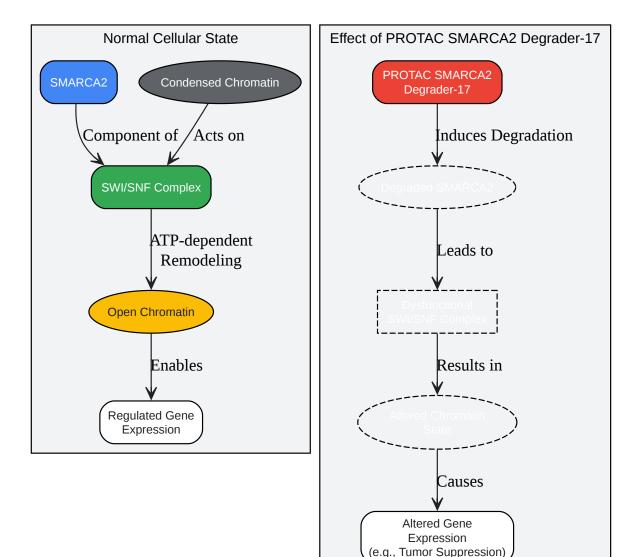
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Mechanism of action for a SMARCA2 PROTAC.

Signaling and Functional Consequences of SMARCA2 Degradation

SMARCA2 is a core component of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering the structure of chromatin. By hydrolyzing ATP, the SWI/SNF complex can reposition nucleosomes, making DNA more or less accessible to transcription factors. The degradation of SMARCA2 is expected to disrupt these processes, leading to changes in the transcription of genes involved in cell cycle control, differentiation, and proliferation. In cancers with mutations in the paralog SMARCA4, the degradation of SMARCA2 can be synthetically lethal, providing a therapeutic window.





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Role of SMARCA2 and the effect of its degradation.

Experimental Protocols

The following are representative, detailed protocols for the characterization of PROTACs like SMARCA2 degrader-17. Specific parameters may require optimization based on the cell line and reagents used.



Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.

Materials:

- Cell culture reagents and appropriate cell line (e.g., A549)
- PROTAC compound (stock in DMSO)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, buffers, and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-SMARCA2, anti-beta-actin or GAPDH as loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 μM) for the desired time (e.g., 24 hours). Include a DMSO-only vehicle control.
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.



- Add 100-200 μL of ice-cold lysis buffer to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
- Sample Preparation: Normalize the protein concentration for all samples with lysis buffer.
 Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (e.g., 20-30 μg) per lane of an SDS-PAGE gel.
 - Run the gel to separate proteins by size.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-SMARCA2 antibody (at the recommended dilution) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:



- Apply the chemiluminescent substrate.
- Image the blot using a chemiluminescence detection system.
- Re-probe the membrane with a loading control antibody (e.g., anti-beta-actin).
- Data Analysis: Quantify the band intensities using image analysis software. Normalize the SMARCA2 band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and D_{max} values.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation.

Materials:

- · 96-well clear-bottom white plates
- Cell line of interest
- PROTAC compound
- Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for a prolonged period (e.g., 72 to 120 hours) to observe effects on cell proliferation.
- Assay:
 - Equilibrate the plate to room temperature.

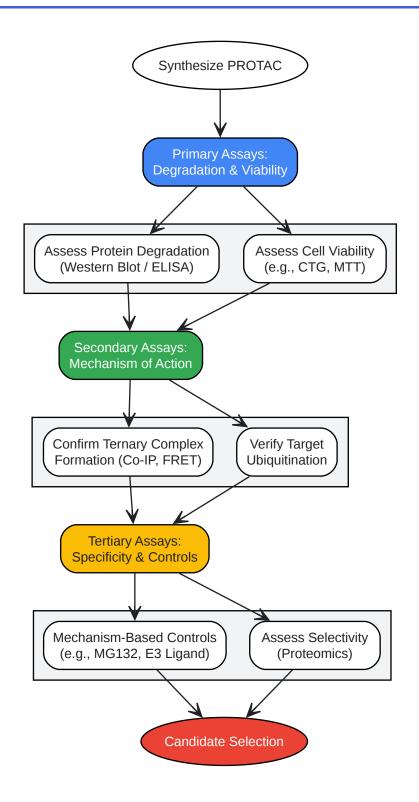


- Add the CellTiter-Glo® reagent according to the manufacturer's protocol.
- Mix and incubate to stabilize the luminescent signal.
- Data Acquisition: Read the luminescence on a plate reader.
- Data Analysis: Normalize the data to the vehicle control and plot the results to determine the concentration at which cell growth is inhibited (e.g., GI₅₀).

Experimental and Logical Workflow

The evaluation of a novel PROTAC follows a structured workflow to confirm its mechanism of action, potency, and specificity.





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General workflow for evaluating a PROTAC candidate.



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